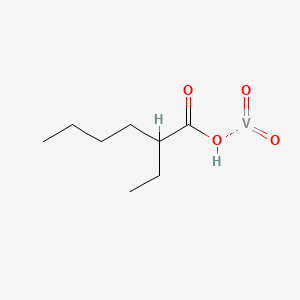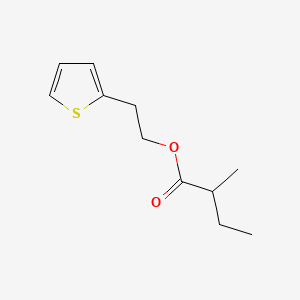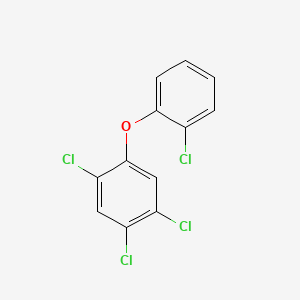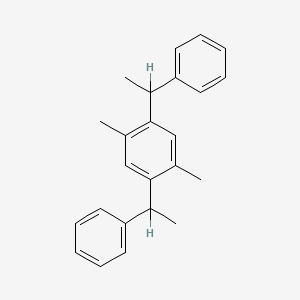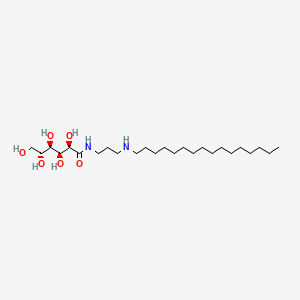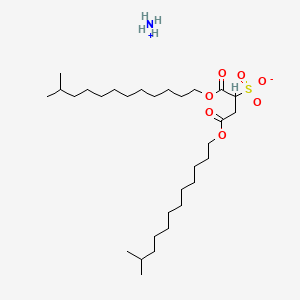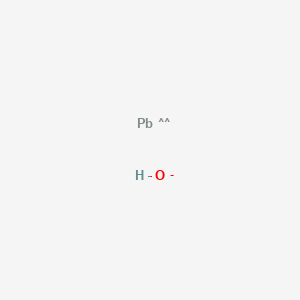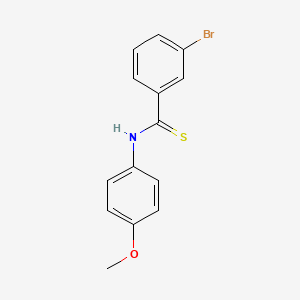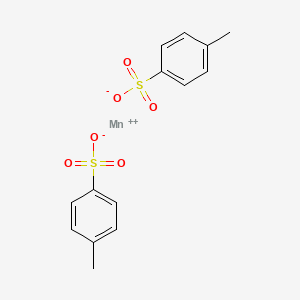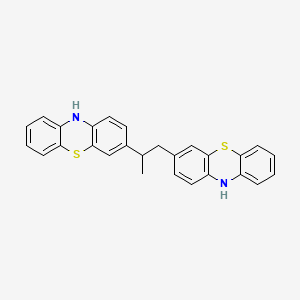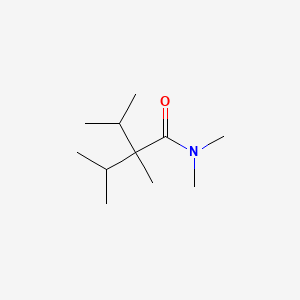
2-Isopropyl-N,N,2,3-tetramethylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-N,N,2,3-tetramethylbutyramide is a synthetic compound known for its cooling properties. It is a white crystalline powder that is nearly odorless and is widely used in various applications, including medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .
Preparation Methods
The synthesis of 2-Isopropyl-N,N,2,3-tetramethylbutyramide can be achieved through the Ritter reaction. This involves the reaction of 2,2-diisopropylpropionitrile with methanol in the presence of an acid . The reaction conditions typically include the use of alkylating agents such as borates, carbonates, or phosphates . Industrial production methods may vary, but the Ritter reaction remains a common approach due to its efficiency and yield.
Chemical Reactions Analysis
2-Isopropyl-N,N,2,3-tetramethylbutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Isopropyl-N,N,2,3-tetramethylbutyramide has a wide range of scientific research applications:
Chemistry: It is used as a coolant in various chemical reactions and processes.
Biology: Its cooling properties make it useful in biological studies, particularly in experiments requiring temperature regulation.
Medicine: It is used in medicinal preparations for its cooling and soothing effects, often found in topical creams and ointments.
Mechanism of Action
The cooling effect of 2-Isopropyl-N,N,2,3-tetramethylbutyramide is due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for sensing cold temperatures in the body. When the compound binds to TRPM8, it activates the channel, leading to a cooling sensation on the skin or mucosa .
Comparison with Similar Compounds
2-Isopropyl-N,N,2,3-tetramethylbutyramide is often compared to other cooling agents like menthol and WS-23. While menthol provides an immediate cooling effect, it can sometimes cause a burning sensation. WS-23, on the other hand, offers a continuous and long-lasting cooling effect without the burning sensation . The unique aspect of this compound is its ability to provide a mild and sustained cooling effect, making it suitable for a wide range of applications.
Similar Compounds
- Menthol
- WS-23 (N,2,3-trimethyl-2-isopropylbutanamide)
- 2-Isopropyl-N,2,3-trimethylbutyramide
Properties
CAS No. |
51115-69-6 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N,2,3-tetramethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)11(5,9(3)4)10(13)12(6)7/h8-9H,1-7H3 |
InChI Key |
ZYQWAFXFBQUZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


